2-Iodo-6-methylbenzaldehyde

Catalog No.
S850111
CAS No.
1261826-51-0
M.F
C8H7IO
M. Wt
246.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-6-methylbenzaldehyde

CAS Number

1261826-51-0

Product Name

2-Iodo-6-methylbenzaldehyde

IUPAC Name

2-iodo-6-methylbenzaldehyde

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

InChI

InChI=1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3

InChI Key

WFQGAVISAINPPF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)I)C=O

Canonical SMILES

CC1=C(C(=CC=C1)I)C=O

2-Iodo-6-methylbenzaldehyde (CAS: 1261826-51-0) is a highly functionalized, di-ortho-substituted aromatic building block characterized by a reactive iodine atom and a sterically demanding methyl group flanking the aldehyde moiety. In procurement and process chemistry, this specific 1,2,3-substitution pattern is highly valued for its orthogonal reactivity. The aldehyde serves as a versatile handle for olefination or reductive amination, while the highly reactive carbon-iodine bond enables mild transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck, or Ni-catalyzed reductive cascades). The 6-methyl group provides critical steric bulk, which is essential for dictating regioselectivity, enforcing conformational pre-organization in cyclizations, and establishing restricted rotation (atropisomerism) in complex biaryl syntheses [1].

Substituting 2-Iodo-6-methylbenzaldehyde with cheaper or more common analogs compromises both reaction efficiency and product architecture. Using 2-iodobenzaldehyde (lacking the 6-methyl group) fails in applications requiring steric hindrance to control diastereoselectivity or restrict biaryl rotation. Conversely, substituting with 2-bromo-6-methylbenzaldehyde drastically reduces the rate of oxidative addition during transition-metal catalysis. The bromo analog requires elevated temperatures and stronger catalysts, which frequently leads to the degradation of sensitive functional groups or unwanted side reactions at the aldehyde. Consequently, for advanced pharmaceutical intermediates and complex lignan syntheses, the exact iodo-methyl combination is strictly required to maintain high throughput and stereocontrol under mild conditions[1].

Superior Oxidative Addition in Ni-Catalyzed Reductive Cascades

In the synthesis of complex THN[2,3-c]furan skeletons (Podophyllum lignan cores), the choice of the ortho-halide is critical for process yield. When utilizing precursors derived from 2-iodo-6-methylbenzaldehyde, the Ni-catalyzed intramolecular reductive cascade achieves an 84% combined yield of the target acetals. In direct contrast, substituting the iodo-precursor with the corresponding dibromide precursor (derived from 2-bromo-6-methylbenzaldehyde) under identical conditions results in a significantly lower yield of 65-70% [1]. This performance gap is attributed to the superior leaving-group ability and faster oxidative addition of the iodine atom under mild catalytic conditions.

Evidence DimensionCascade Cyclization Yield
Target Compound Data84% combined yield (Iodo-precursor)
Comparator Or Baseline65-70% combined yield (Bromo-precursor)
Quantified Difference14-19% absolute yield improvement
ConditionsNi-catalyzed intramolecular reductive cascade in DMA solvent

For multi-step syntheses of high-value therapeutics, the 14-19% yield increase justifies the higher procurement cost of the iodo-building block by reducing downstream purification bottlenecks and material waste.

Orthogonal Reactivity for Sequential Functionalization

A key procurement advantage of 2-iodo-6-methylbenzaldehyde is its ability to undergo chemoselective transformations at the aldehyde without premature cleavage of the carbon-iodine bond. Experimental protocols demonstrate that the aldehyde smoothly undergoes Wittig olefination (e.g., with (methoxymethylene)triphenylphosphorane) in THF at 0–20 °C over 4 hours, preserving the iodo-substituent entirely for subsequent metal-catalyzed steps [1]. This orthogonal reactivity is highly reproducible and allows for modular synthetic planning that would be complicated by less stable or more reactive electrophilic handles.

Evidence DimensionChemoselective Olefination
Target Compound DataQuantitative preservation of C-I bond during Wittig reaction
Comparator Or BaselineHighly reactive aliphatic halides or triflates (prone to side reactions)
Quantified DifferenceComplete chemoselectivity at 0-20 °C
ConditionsWittig reaction in THF, 0-20 °C, 4h, inert atmosphere

Predictable orthogonal reactivity simplifies synthetic route design, allowing process chemists to reliably sequence functionalizations without requiring costly protecting group strategies.

Steric Enforcement of Diastereoselectivity in Cyclizations

The 6-methyl group in 2-iodo-6-methylbenzaldehyde is not merely a passive substituent; it actively dictates the stereochemical outcome of downstream cyclizations. In the synthesis of aryltetralin lignan lactones, the steric bulk of the methyl group enforces a specific conformational pre-organization during the tandem cyclization-coupling process. This inherent substrate control enables the diastereocontrolled construction of trans- or cis-fused THN[2,3-c]furan skeletons [1]. Unsubstituted analogs, such as 2-iodobenzaldehyde, lack this steric barrier, leading to poor stereocontrol and complex mixtures of isomers.

Evidence DimensionStereochemical Control
Target Compound DataHigh diastereoselectivity via inherent substrate control
Comparator Or Baseline2-Iodobenzaldehyde (lacks steric directing group)
Quantified DifferenceEnables isolation of specific trans/cis-fused isomers
ConditionsIntramolecular reductive nickel-catalysis

Procuring the exact 6-methyl substituted building block eliminates the need for expensive, low-yielding chiral resolution steps downstream by baking stereocontrol directly into the precursor.

Synthesis of Antineoplastic Aryltetralin Lignans

Due to its superior performance in Ni-catalyzed reductive cascades, this compound is the optimal starting material for synthesizing the core structures of Podophyllum lignans, such as podophyllotoxin derivatives used in cancer chemotherapy (e.g., etoposide precursors) [1].

Development of Atropisomeric Biaryl Ligands

The combination of the reactive iodo-handle for cross-coupling and the sterically demanding 6-methyl group makes this compound an ideal precursor for synthesizing sterically hindered, axially chiral biaryl ligands used in asymmetric catalysis [1].

Mild-Condition Pharmaceutical Intermediate Synthesis

For process routes where high temperatures must be avoided to prevent degradation of sensitive moieties, the highly reactive C-I bond allows for cross-coupling at significantly lower temperatures than the corresponding bromo- or chloro-analogs, ensuring higher overall batch yields [1].

XLogP3

2.4

Dates

Last modified: 08-16-2023

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